3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of bromine and fluorine substituents on the biphenyl structure, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of biphenyl derivatives, followed by the introduction of the aldehyde group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum output.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in carboxylic acids, while reduction leads to the formation of alcohols.
Scientific Research Applications
3’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The aldehyde group also plays a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobiphenyl
- 2-Bromo-5-fluorobenzotrifluoride
- 3-Bromo-2-ethoxy-5-fluoro-1,1’-biphenyl
Uniqueness
3’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific positioning of the bromine, fluorine, and aldehyde groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H8BrFO |
---|---|
Molecular Weight |
279.10 g/mol |
IUPAC Name |
3-(3-bromo-2-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-12-6-2-5-11(13(12)15)10-4-1-3-9(7-10)8-16/h1-8H |
InChI Key |
FVZHCYFGRPDJCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C(=CC=C2)Br)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.